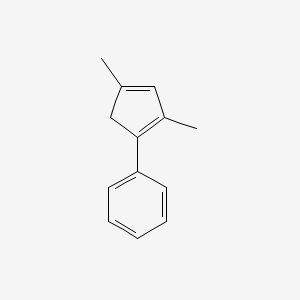
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that features a cyclopentadiene ring substituted with two methyl groups at the 2 and 4 positions, and a benzene ring attached to the 1 position of the cyclopentadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. For instance, the reaction between 2,4-dimethylcyclopentadiene and benzene can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst and an electrophile such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and potential applications. For example, its ability to undergo electrophilic aromatic substitution reactions makes it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
(2,3-Diphenylcyclopenta-1,4-dien-1-yl)benzene: Similar structure but with phenyl groups instead of methyl groups.
Cyclopenta-1,3-diene: The parent compound without the methyl and benzene substitutions.
Ferrocenylmethyl methacrylate: Contains a cyclopentadienyl ring but with different substituents and applications.
Uniqueness
(2,4-Dimethylcyclopenta-1,3-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
171915-79-0 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC名 |
(2,4-dimethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C13H14/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChIキー |
RYLQLPGAYHJFRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
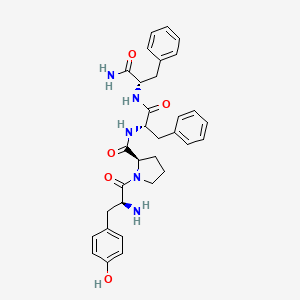
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
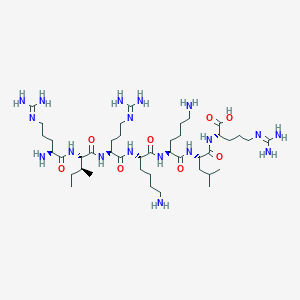
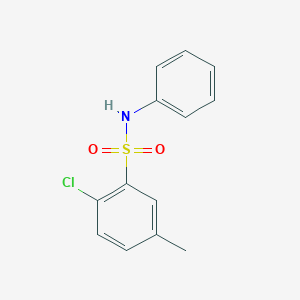
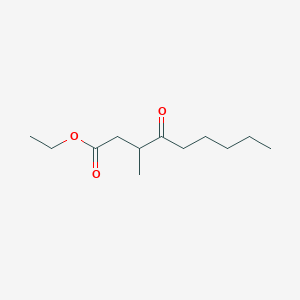
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
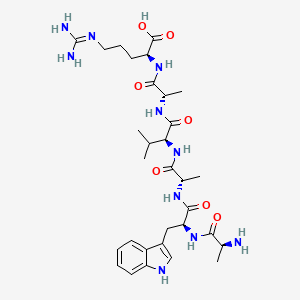
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
